Davasaicin hydrochloride
Description
DA-5018, also known as {3-(3,4-dimethylphenyl)}-d-(2-aminoethoxy)-3-methoxyphenyl acetamide, is a novel capsaicin derivative developed by DongA Pharmaceutical Co. Ltd., Korea. This compound has been primarily recognized for its analgesic and antipruritic effects .
Properties
CAS No. |
174661-97-3 |
|---|---|
Molecular Formula |
C22H31ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H |
InChI Key |
OUEKLNJUMVZULZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |
Appearance |
Solid powder |
Other CAS No. |
174661-97-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DA 5018 DA-5018 N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide |
Origin of Product |
United States |
Preparation Methods
The preparation of DA-5018 involves several synthetic routes and reaction conditions. One of the primary methods includes the recrystallization process, which has led to the isolation of eight different crystal forms of DA-5018 . These forms have been characterized using techniques such as powder X-ray diffractometry, differential scanning calorimetry, and thermogravimetric analysis . Industrial production methods typically involve the optimization of these recrystallization processes to ensure the highest yield and purity of the desired crystal form .
Chemical Reactions Analysis
DA-5018 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions could result in the formation of alcohols .
Scientific Research Applications
DA-5018 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of capsaicin derivatives. In biology and medicine, DA-5018 is investigated for its analgesic and antipruritic effects. It has shown promise in preclinical studies for the treatment of conditions such as diabetic neuropathy and chronic pruritus . Additionally, DA-5018 is used in the pharmaceutical industry to develop new formulations and delivery systems for topical administration .
Mechanism of Action
The mechanism of action of DA-5018 is similar to that of capsaicin. It exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat . This binding leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which play a role in pain transmission and modulation . The compound’s antipruritic effect is also attributed to its action on the TRPV1 receptor .
Comparison with Similar Compounds
DA-5018 is unique among capsaicin derivatives due to its enhanced analgesic and antipruritic effects. Similar compounds include capsaicin, resiniferatoxin, and olvanil . Compared to these compounds, DA-5018 has shown superior efficacy in preclinical studies, particularly in models of acute pain and chronic pruritus . This uniqueness makes DA-5018 a promising candidate for further research and development in the field of pain management and dermatology .
Biological Activity
Davasaicin hydrochloride, a synthetic analog of capsaicin, has garnered attention for its potential biological activities, particularly in pain management and neurological applications. This article explores its pharmacological properties, mechanisms of action, and clinical findings.
- Molecular Formula : C22H31ClN2O3
- Molecular Weight : 406.95 g/mol
- CAS Number : 177286-81-4
This compound primarily acts on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that Davasaicin shows a greater potency in activating VR1 compared to native capsaicin channels in sensory neurons, suggesting a unique pharmacological profile that may enhance its analgesic effects .
Biological Activities
1. Analgesic Effects
Davasaicin has demonstrated significant analgesic activity in various studies. It is particularly effective when administered topically, showing promising results in managing conditions like neuropathic pain and postherpetic neuralgia. In a study involving mice, the compound's permeability across skin was optimized using a binary solvent system, enhancing its transdermal delivery .
2. Antinociceptive Properties
In experimental models, Davasaicin exhibited antinociceptive properties by reducing pain responses in inflammatory conditions. The compound's ability to modulate pain pathways makes it a candidate for further clinical investigation in chronic pain syndromes .
Clinical Studies and Trials
This compound is currently under investigation for several indications:
- Postherpetic Neuralgia : Phase 2 trials are exploring its efficacy and safety.
- Diabetic Neuropathies : Initial Phase 1 trials have been conducted to assess its potential benefits.
- Pruritus : Preclinical studies are evaluating its effectiveness for itch relief .
Case Study 1: Topical Application in Neuropathic Pain
A clinical trial assessed the efficacy of this compound applied topically for managing neuropathic pain in patients with postherpetic neuralgia. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.
Case Study 2: Transdermal Delivery Optimization
Research focused on optimizing the transdermal delivery of Davasaicin using various solvent systems. The combination of ethoxydiglycol and isopropyl myristate resulted in enhanced skin permeability and drug flux, highlighting the importance of formulation in maximizing therapeutic effects .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound | Activity Type | Potency (IC50) | Notes |
|---|---|---|---|
| This compound | Analgesic | Not specified | Strong VR1 activation |
| Capsaicin | Analgesic | ~0.5 µM | Standard reference for comparison |
| Resiniferatoxin | Potent VR1 agonist | ~0.1 nM | More potent than Davasaicin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
